4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile, also known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Drug Design
Compounds related to 4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile have been extensively studied for their potential in drug design and synthesis. For instance, compounds with similar structures have been synthesized and evaluated for their anti-proliferative activities against various cell lines, such as human breast cancer (MCF-7) and human embryonic kidney cells (HEK293). Specifically, certain synthesized compounds demonstrated better anti-proliferative activities compared to curcumin, a well-known agent, highlighting the potential of these compounds in therapeutic applications (Parveen et al., 2017).
Antagonistic Properties
Additionally, compounds structurally similar to this compound have been identified for their serotonin 5-HT3 receptor antagonistic properties. This was evidenced by studies involving the preparation of novel compounds and evaluating their effects on serotonin receptors in muscle-myenteric plexus preparations, suggesting their potential utility in addressing conditions related to serotonin receptors (Mahesh, Perumal, & Pandi, 2004).
Crystal Structure and Molecular Docking
The detailed crystal structure and Hirshfeld surface analysis of compounds similar to this compound have also been studied, providing insights into their molecular interactions and stability. Such studies are crucial for understanding the compound's potential binding affinities and interaction mechanisms with biological targets (Ullah & Stoeckli-Evans, 2021).
Platelet Aggregation Inhibition
Research has also highlighted the potential of related compounds in inhibiting platelet aggregation, a critical factor in cardiovascular diseases. Compounds have been identified with excellent inhibition of platelet aggregation, optimized pharmacokinetic and physiochemical properties, suggesting their potential as therapeutic agents for conditions involving blood platelets (Parlow et al., 2010).
Eigenschaften
IUPAC Name |
4-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c23-16-17-6-8-20(9-7-17)30(28,29)25-14-12-19(13-15-25)26-22(27)11-10-21(24-26)18-4-2-1-3-5-18/h1-11,19H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMHXCKXIACHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.